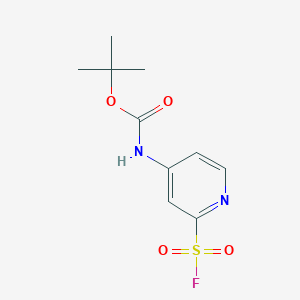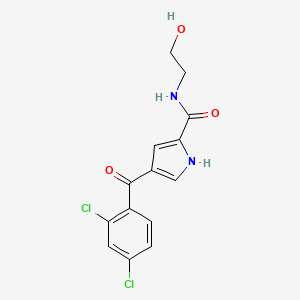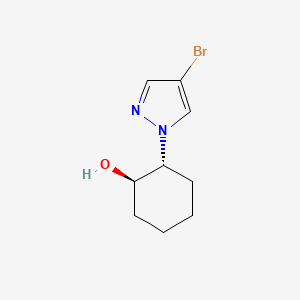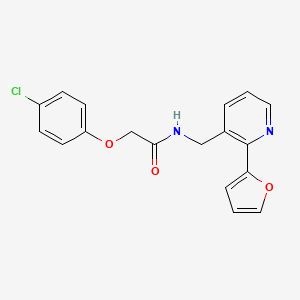
(E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile, also known as FMN-1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMN-1 belongs to the class of propenonitrile compounds, which have been found to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties.
Wirkmechanismus
The mechanism of action of (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/AKT/mTOR pathway, which is known to play a critical role in cancer cell survival and proliferation. (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile in lab experiments is its potent anticancer activity against various cancer cell lines. (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile also exhibits good solubility in water, which makes it easy to use in cell culture experiments. However, (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile has a relatively low yield in its synthesis method, which can limit its availability for use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research and development of (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile. One potential direction is the optimization of its synthesis method to improve its yield and scalability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as diabetes and inflammation. Further studies are also needed to elucidate the mechanism of action of (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile and its potential interactions with other drugs. In conclusion, (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.
Synthesemethoden
The synthesis of (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile involves a multi-step process, which includes the condensation of 4-formyl-2-methoxyphenol and 3-nitrobenzaldehyde in the presence of a base to form the intermediate product. The intermediate product is then subjected to a Knoevenagel reaction with malononitrile to yield (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. (E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile has also been shown to inhibit tumor growth in animal models of breast and prostate cancer.
Eigenschaften
IUPAC Name |
(E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-23-17-9-12(11-20)5-6-16(17)24-15(7-8-18)13-3-2-4-14(10-13)19(21)22/h2-7,9-11H,1H3/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKRMLKYCXUNFK-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=CC#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C=O)O/C(=C/C#N)/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-formyl-2-methoxyphenoxy)-3-(3-nitrophenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2820860.png)



![5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2820864.png)
![N'-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2-(2-fluorophenoxy)propanehydrazide](/img/structure/B2820869.png)
